molecular formula C₃₀H₂₄N₂O₈S B030586 2',3',5'-Tri-O-benzoyl-2-thiouridine CAS No. 21052-18-6

2',3',5'-Tri-O-benzoyl-2-thiouridine

Cat. No.: B030586
CAS No.: 21052-18-6
M. Wt: 572.6 g/mol
InChI Key: ZAHOZJCQNRXDIV-VNSJUHMKSA-N
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Description

2’,3’,5’-Tri-O-benzoyl-2-thiouridine is a purine nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. This compound has garnered attention due to its broad antitumor activity, particularly targeting indolent lymphoid malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,5’-Tri-O-benzoyl-2-thiouridine typically involves the benzoylation of 2-thiouridine. The process includes the protection of hydroxyl groups at the 2’, 3’, and 5’ positions with benzoyl groups. This is achieved through the reaction of 2-thiouridine with benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale benzoylation reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an organic solvent like dichloromethane, followed by purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

2’,3’,5’-Tri-O-benzoyl-2-thiouridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’,3’,5’-Tri-O-benzoyl-2-thiouridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-O-benzoyl-2-thiouridine involves the inhibition of DNA synthesis. This compound integrates into the DNA strand, causing chain termination and preventing further elongation. Additionally, it induces apoptosis in cancer cells by activating specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’,5’-Tri-O-benzoyl-4-thiouridine
  • 2’,3’,5’-Tri-O-benzoyl-3-thiouridine
  • 2’,3’,5’-Tri-O-benzoyl-5-thiouridine

Uniqueness

2’,3’,5’-Tri-O-benzoyl-2-thiouridine is unique due to its specific substitution pattern, which enhances its antitumor activity and selectivity for lymphoid malignancies. Compared to other thiouridine derivatives, it exhibits a higher potency in inhibiting DNA synthesis and inducing apoptosis .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O8S/c33-23-16-17-32(30(41)31-23)26-25(40-29(36)21-14-8-3-9-15-21)24(39-28(35)20-12-6-2-7-13-20)22(38-26)18-37-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H,31,33,41)/t22-,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHOZJCQNRXDIV-VNSJUHMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=S)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=S)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30550684
Record name 2-Sulfanylidene-1-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21052-18-6
Record name 2-Sulfanylidene-1-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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